molecular formula C16H19O4- B14297542 5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate CAS No. 112399-53-8

5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate

Cat. No.: B14297542
CAS No.: 112399-53-8
M. Wt: 275.32 g/mol
InChI Key: BERRZCIJWZNDHZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, an ethenyl group, and a penta-2,3-dienoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate typically involves multiple steps, starting with the preparation of the cyclohexene ring. The ethenyl group is introduced through a vinylation reaction, and the penta-2,3-dienoate moiety is added via esterification. Common reagents used in these reactions include vinyl halides, strong bases, and esterifying agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alkanes.

Scientific Research Applications

5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-sec-butyl-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane
  • 5-sec-butyl-2-(4,6-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane

Uniqueness

Compared to similar compounds, 5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate is unique due to its specific structural features, such as the presence of the ethenyl group and the penta-2,3-dienoate moiety

Properties

CAS No.

112399-53-8

Molecular Formula

C16H19O4-

Molecular Weight

275.32 g/mol

InChI

InChI=1S/C16H20O4/c1-4-12-8-13(10-16(2,3)9-12)11-20-15(19)7-5-6-14(17)18/h4,6-8,13H,1,9-11H2,2-3H3,(H,17,18)/p-1

InChI Key

BERRZCIJWZNDHZ-UHFFFAOYSA-M

Canonical SMILES

CC1(CC(C=C(C1)C=C)COC(=O)C=C=CC(=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.